3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE
Overview
Description
3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE is a complex organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound is notable for its unique structure, which includes hydroxymethyl, methoxy, and methyl groups attached to a naphthofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE can be achieved through various synthetic routes. One common method involves the radical bromination of a precursor compound, followed by a series of reactions including phosphonation and desilylation . The reaction conditions typically involve the use of reagents such as N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under specific temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as:
- 2-Furoic acid
- 5-Hydroxymethylfurfural
- Benzofuran derivatives
Uniqueness
What sets 3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE apart is its unique combination of functional groups and its naphthofuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-4-3-5-11-13(9)12(7-18)14-10(6-17)8-20-16(14)15(11)19-2/h3-5,7-8,17H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLXDYDRZKRTDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=C2C=O)C(=CO3)CO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Maturin's primary biological activity?
A1: Maturin acetate, a furanoeremophilane-type sesquiterpene, has demonstrated significant anti-inflammatory effects. [, ]
Q2: How does Maturin acetate exert its anti-inflammatory effects?
A2: Research suggests that Maturin acetate inhibits the production of pro-inflammatory cytokines, TNF-α and IL-1β, by activated macrophages. In one study, a concentration of 75 µg/ml of Maturin acetate inhibited TNF-α production by 80% and IL-1β by over 85%. []
Q3: Are there any in vivo studies supporting Maturin acetate's anti-inflammatory activity?
A3: Yes, Maturin acetate has shown efficacy in several in vivo models:
- TPA-Induced Ear Edema: Topical application inhibited 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema by 75% and reduced myeloperoxidase enzyme levels in inflamed tissue. []
- Carrageenan-Induced Inflammation: Showed significant inhibition (58.95%) of carrageenan-induced inflammation at the 1-hour mark, with effects persisting for up to 5 hours. []
Q4: Does Maturin acetate interact with any specific molecular targets?
A4: While the precise molecular targets are still under investigation, computational analysis suggests that Maturin, specifically cacalol, may interact with the Maturin Neural Progenitor Differentiation Regulator (Mturn). This protein is known to regulate the activity of the NF-κB transcription factor, a key player in inflammatory responses. []
Q5: What is the molecular formula and weight of Maturin acetate?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of Maturin acetate. Further investigation into the full research papers or chemical databases would be required for this information.
Q6: Have there been any attempts to synthesize Maturin acetate?
A6: The provided abstracts do not mention any attempts at synthetic production of Maturin acetate. This could be a potential area for future research.
Q7: What is the natural source of Maturin acetate?
A7: Maturin acetate is primarily isolated from the roots of Psacalium peltatum (Kunth) Cass., a medicinal plant endemic to central Mexico. It has also been identified in other Mexican species like Psacalium beamanii, Roldana angulifolia, and Trichilia cuneata. [, ]
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